

Technical Guide: 3-Amino-2-iodobenzamide and Related Compounds

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Compound of Interest

Compound Name: 3-Amino-2-iodobenzamide

Cat. No.: B15332742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **3-Amino-2-iodobenzamide** and its closely related structural analogs. Due to the limited availability of public domain data for **3-Amino-2-iodobenzamide**, this document also presents information on key related compounds, a proposed synthetic pathway, and relevant biological context to support research and development activities.

Compound Identification and Properties

A specific CAS Registry Number and comprehensive experimental data for **3-Amino-2-iodobenzamide** are not readily available in public chemical databases. This suggests that it is a novel or less-common research compound. However, data for structurally similar and commercially available compounds are provided below for reference and comparison.

Data Summary of Related Benzamides

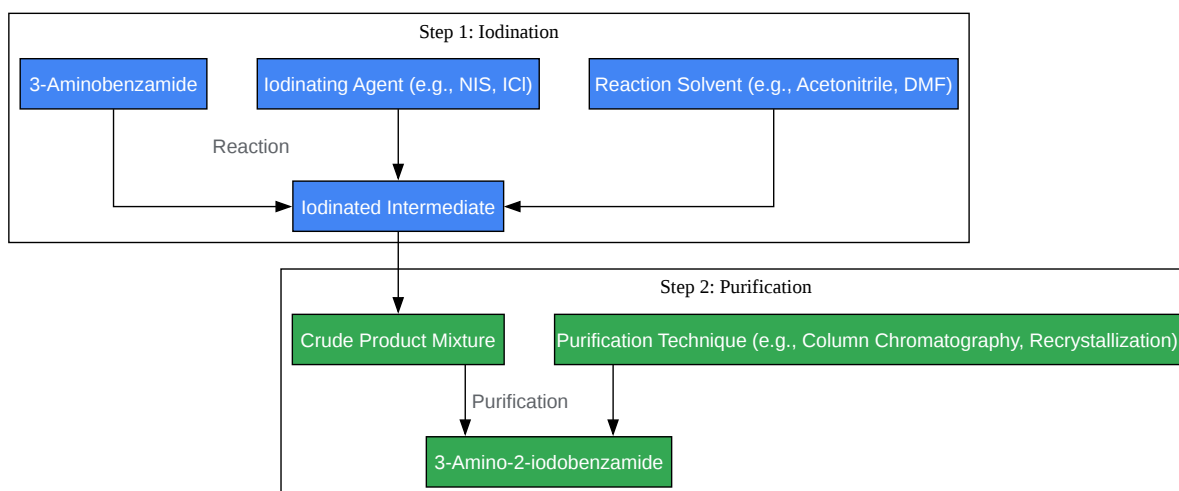
For clarity and comparative analysis, the physicochemical properties of key related benzamide compounds are summarized in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Characteristics
3-Aminobenzamide	3544-24-9	C ₇ H ₈ N ₂ O	136.15	A known inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2]
3-Iodobenzamide	10388-19-9	C ₇ H ₆ INO	247.03	A versatile intermediate in organic and pharmaceutical synthesis.[3][4]
3-(Hydroxyamino)-2-iodobenzamide	Not Available	C ₇ H ₇ IN ₂ O ₂	278.05	Data is based on computational predictions by PubChem.[5]

Proposed Synthesis of 3-Amino-2-iodobenzamide

While a specific, experimentally validated protocol for the synthesis of **3-Amino-2-iodobenzamide** is not documented in readily accessible literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step approach starting from the commercially available 3-aminobenzamide is outlined below.

Experimental Workflow: Proposed Synthesis



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Caption: Proposed synthetic workflow for **3-Amino-2-iodobenzamide**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Electrophilic Iodination of 3-Aminobenzamide

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminobenzamide in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Iodinating Agent:** Slowly add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at room temperature. The ortho-directing effect of the amino group is expected to favor iodination at the 2-position.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent under reduced pressure to obtain the crude iodinated product.

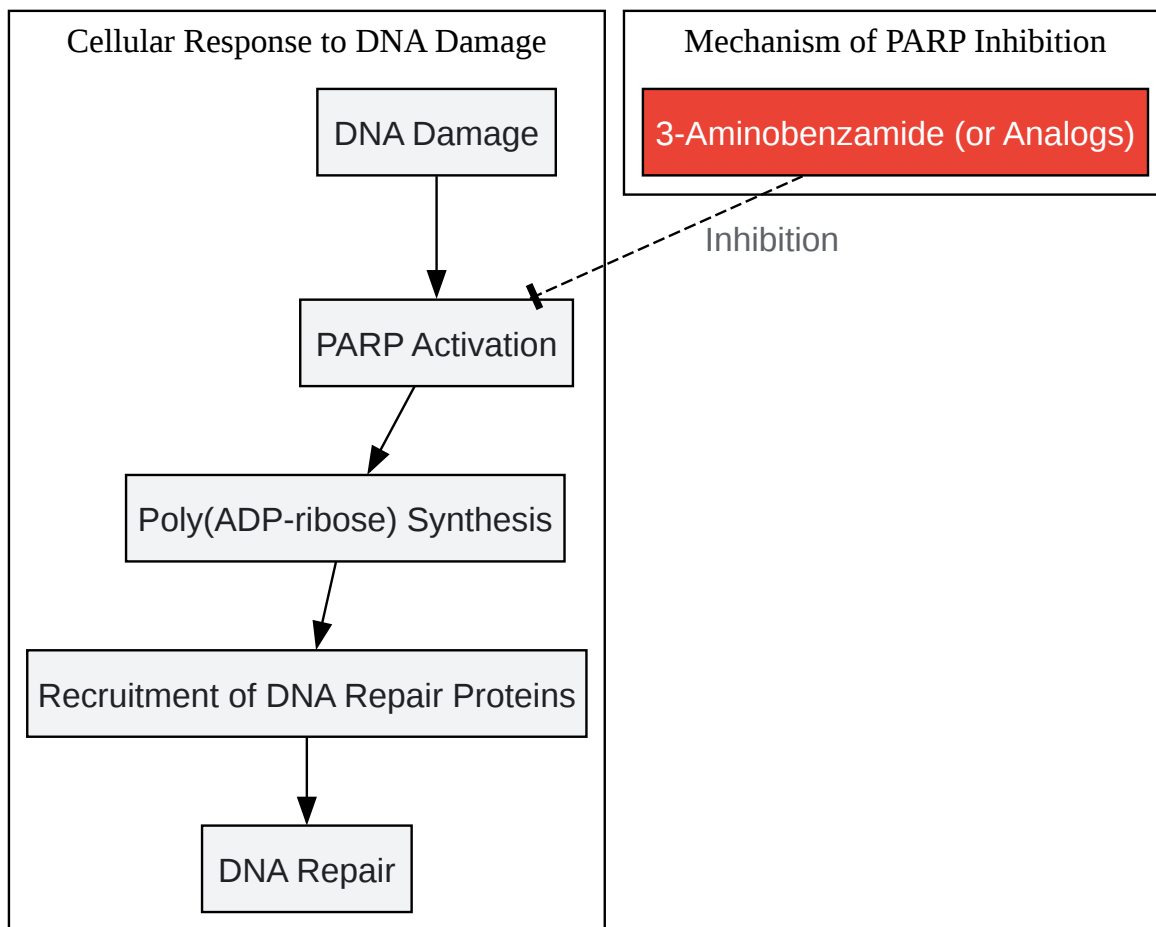
Step 2: Purification

- **Purification Method:** Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired **3-Amino-2-iodobenzamide** isomer.
- **Characterization:** Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Context: PARP Inhibition by 3-Aminobenzamide

Given the structural similarity to 3-aminobenzamide, it is plausible that **3-Amino-2-iodobenzamide** could exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide is a well-characterized PARP inhibitor that acts as a competitive inhibitor by binding to the enzyme's active site.^{[1][2]} PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy.

Signaling Pathway: PARP in DNA Repair



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Caption: Role of PARP in DNA repair and its inhibition.

The inhibition of PARP by molecules like 3-aminobenzamide prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to the site of damage. This leads to an accumulation of DNA lesions and can selectively kill cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. The potential of **3-Amino-2-iodobenzamide** as a PARP inhibitor would warrant further investigation.

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